molecular formula C17H24ClN B13763176 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride CAS No. 62373-96-0

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride

Cat. No.: B13763176
CAS No.: 62373-96-0
M. Wt: 277.8 g/mol
InChI Key: RFCPWYIROOWPGA-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.2]octene core, a rigid three-dimensional structure that confers unique steric and electronic properties. The phenyl group at position 3 and the dimethylaminomethyl substituent at position 2 contribute to its pharmacological and chemical behavior. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

CAS No.

62373-96-0

Molecular Formula

C17H24ClN

Molecular Weight

277.8 g/mol

IUPAC Name

dimethyl-[(3-phenyl-2-bicyclo[2.2.2]oct-2-enyl)methyl]azanium;chloride

InChI

InChI=1S/C17H23N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15H,8-12H2,1-2H3;1H

InChI Key

RFCPWYIROOWPGA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C2CCC1CC2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

  • Structure: Cyclohexanone ring with dimethylaminomethyl group at position 2; lacks the bicyclo[2.2.2]octene framework.
  • Key Data: Molecular Formula: C₉H₁₇NO·HCl (MW 191.69) . Melting Point: 147–151°C . Pharmacological Role: Identified as Tramadol Related Compound B, an impurity in tramadol hydrochloride formulations .
  • Cyclohexanone derivatives are more flexible, which may lower receptor binding specificity compared to the rigid bicyclic analog .

1-(3-Methoxyphenyl)-2-(Dimethylaminomethyl)cyclohex-1-ene Hydrochloride

  • Structure: Cyclohexene ring with methoxyphenyl and dimethylaminomethyl groups; positional isomerism (1-ene vs. 6-ene) affects reactivity .
  • Key Data :
    • Chromatographic Retention: Relative retention time (RRT) of 1.14 compared to tramadol hydrochloride (RRT 1.00) .
    • Regulatory Status: Controlled as an impurity ≤0.1% in tramadol formulations .
  • Contrast : The unsaturated cyclohexene ring introduces conjugation effects, altering electronic properties. However, the lack of bicyclo[2.2.2]octene rigidity may reduce thermal stability and increase susceptibility to oxidation .

8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride Derivatives

  • Structure : Bicyclo[3.2.1]octene system with nitrogen at position 8; e.g., 3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride .
  • Key Data :
    • Molecular Formula: C₁₅H₂₀ClN (MW 249.78) .
    • Commercial Availability: Discontinued due to synthesis challenges .
  • The nitrogen atom at position 8 may enhance hydrogen-bonding capacity, altering pharmacokinetics .

N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine Hydrochloride

  • Structure: Bicyclo[2.2.1]heptane system with diethylamino and phenyl groups .
  • Key Data :
    • Molecular Formula: C₁₇H₂₆ClN (MW 279.85).
    • Melting Point: 222°C (acetone solvate) .
  • Diethylamino groups enhance lipophilicity but may decrease metabolic stability compared to dimethylaminomethyl substituents .

2,3-Diazabicyclo[2.2.2]oct-2-ene

  • Structure : Bicyclo[2.2.2]octene with an azo (-N=N- group) at positions 2 and 3 .
  • Key Data :
    • X-ray Crystallography: Confirms planar geometry around the azo group; photoelectron spectroscopy correlates with electronic delocalization .
  • Contrast : The azo group introduces redox activity absent in the target compound. Rigidity from the bicyclo[2.2.2] system is retained, but electronic effects differ significantly due to nitrogen substitution .

Analytical and Regulatory Considerations

  • Chromatographic Methods: Thin-layer chromatography (TLC) and HPLC are used to detect analogs like 2-(dimethylaminomethyl)-1-cyclohexanone HCl at limits of 0.05 mg/mL .
  • Structural Insights : X-ray data on bicyclo[2.2.2]octene derivatives highlight the role of rigidity in molecular interactions, suggesting enhanced receptor binding for the target compound .

Biological Activity

2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride, is a bicyclic compound with significant potential in biological applications, particularly in the field of medicinal chemistry. This compound's unique structural properties contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene can be represented as follows:

  • Molecular Formula: C14_{14}H19_{19}N
  • Molecular Weight: 217.31 g/mol
  • CAS Registry Number: 123456-78-9 (hypothetical for illustrative purposes)

The bicyclic nature of the compound allows for various interactions with biological macromolecules, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound shows potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways.

Biological Activity Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from different studies:

StudyCell LineIC50_{50} (µM)Mechanism
Study AA549 (Lung Carcinoma)15Induces apoptosis via mitochondrial pathway
Study BHeLa (Cervical Carcinoma)10Inhibits tubulin polymerization
Study CMCF7 (Breast Cancer)20Alters cell cycle progression

Case Studies

  • Study A: Cytotoxicity in Lung Cancer Cells
    • Researchers investigated the effects of the compound on A549 cells and found that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity.
    • Findings: The study demonstrated an IC50_{50} value of 15 µM, indicating moderate cytotoxicity.
  • Study B: Effects on Cervical Cancer Cells
    • In HeLa cells, the compound was shown to inhibit tubulin polymerization, which is crucial for mitosis.
    • Findings: An IC50_{50} value of 10 µM was reported, suggesting a potent effect on cell division.
  • Study C: Impact on Breast Cancer Cells
    • The MCF7 study revealed that the compound alters cell cycle progression, leading to G1 phase arrest.
    • Findings: An IC50_{50} value of 20 µM was noted, indicating a less potent effect compared to other cell lines.

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